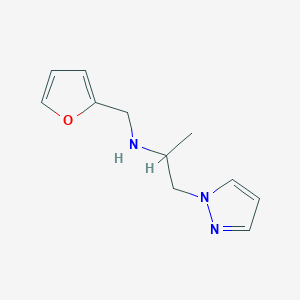![molecular formula C14H16N2O B7558035 2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MMMP and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MMMP is not fully understood. It is believed that MMMP may exert its biological activities through the inhibition of various enzymes and signaling pathways. MMMP has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. MMMP has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects
MMMP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MMMP has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, MMMP has been shown to scavenge free radicals and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
MMMP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activities. However, there are also some limitations to the use of MMMP in lab experiments. It has low solubility in water, which can make it difficult to use in some assays. Additionally, the mechanism of action of MMMP is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of MMMP. One area of research could be to investigate the potential use of MMMP in the treatment of cancer. Further studies could explore the mechanism of action of MMMP and identify potential targets for its biological activities. Additionally, future research could focus on improving the solubility of MMMP to make it more useful in lab experiments.
Synthesis Methods
The synthesis of MMMP involves the reaction of 3-chloro-2-methoxypyridine with 3-methylbenzylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain MMMP in high purity.
Scientific Research Applications
MMMP has been studied for its potential use in scientific research. It has been found to have various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. MMMP has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation. MMMP has been shown to scavenge free radicals and protect against oxidative stress.
properties
IUPAC Name |
2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-5-3-6-12(9-11)10-16-13-7-4-8-15-14(13)17-2/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMDMXYVJUQERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)

![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)

![2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide](/img/structure/B7558006.png)
![2-[3-(Cycloheptylamino)phenoxy]acetamide](/img/structure/B7558009.png)
![N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7558015.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)
![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B7558041.png)
![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)

![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)